Product packaging for Ferric Pyrophosphate Citrate(Cat. No.:CAS No. 1275612-31-1)

Ferric Pyrophosphate Citrate

Cat. No.: B10786868
CAS No.: 1275612-31-1
M. Wt: 1321.6 g/mol
InChI Key: SXAWSYZURCZSDX-UHFFFAOYSA-B
Attention: For research use only. Not for human or veterinary use.
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Description

Ferric pyrophosphate citrate (FPC) is a novel, water-soluble iron complex approved for pharmaceutical use, distinguished by its unique non-colloidal structure and the absence of a carbohydrate moiety . Its structure consists of an iron (III) atom complexed with one pyrophosphate and two citrate molecules, forming a stable, low molecular weight (~745 Da) complex that is highly soluble and stable in both solid and solution states . This physicochemical profile makes it a valuable compound for investigative use. The primary research application of FPC centers on its unique mechanism of iron delivery. Unlike traditional colloidal iron-carbohydrate nanoparticles that require processing by the reticuloendothelial system, FPC is designed to donate iron directly to plasma transferrin . This direct donation pathway allows for efficient incorporation of iron into hemoglobin and is a key area of study for managing iron deficiency in models of chronic kidney disease (CKD) and anemia . Clinical research, including controlled trials, has demonstrated that FPC can effectively maintain hemoglobin levels and iron balance when administered regularly, highlighting its utility in studying sustained iron replacement strategies . From a research safety perspective, studies and post-marketing surveillance indicate that FPC is generally well-tolerated in clinical models and is not associated with an elevated risk of serious hypersensitivity reactions, iron overload, or inflammation that can be a concern with some traditional intravenous iron formulations . Furthermore, its composition presents intriguing possibilities for interdisciplinary research, such as exploring the role of pyrophosphate—a known calcification inhibitor—in vascular health in conjunction with iron delivery . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24Fe4O42P6 B10786868 Ferric Pyrophosphate Citrate CAS No. 1275612-31-1

Properties

Key on ui mechanism of action

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin.

CAS No.

1275612-31-1

Molecular Formula

C18H24Fe4O42P6

Molecular Weight

1321.6 g/mol

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate

InChI

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12

InChI Key

SXAWSYZURCZSDX-UHFFFAOYSA-B

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

boiling_point

309.6ºC at 760 mmHg

solubility

Soluble

Origin of Product

United States

Chemical Synthesis and Preparation Methodologies

Synthetic Pathways for Ferric Pyrophosphate Citrate (B86180) Complex Formation

The preparation of Ferric Pyrophosphate Citrate generally involves the reaction of a soluble ferric salt with sources of citrate and pyrophosphate ions in an aqueous solution. googleapis.comgoogle.com A common method involves precipitating ferric pyrophosphate from a solution of a ferric salt (like ferric sulfate) using sodium pyrophosphate. This precipitate is then dissolved in a solution containing a citrate salt, such as sodium citrate or ammonium (B1175870) citrate. googleapis.com

Another approach involves directly combining stoichiometric amounts of a ferric salt, citric acid or a citrate salt, and a pyrophosphate salt in water. googleapis.comgoogle.com The mixture is then processed to isolate the final FPC complex. The resulting product is typically an apple-green solid. googleapis.com The process aims to produce a stable, water-soluble chelate composition with a specific weight percentage of iron (around 7% to 11%), citrate (14% to 30%), and pyrophosphate (10% to 20%), while minimizing phosphate (B84403) content to less than 2%. google.com

The molar ratio of the reactants—ferric ion, citrate, and pyrophosphate—is a critical parameter influencing the yield and composition of the final product. google.com Research has shown that a molar ratio of Fe³⁺ to citrate to pyrophosphate of approximately 1:1:0.5 is often optimal for the synthesis of the desired water-soluble this compound chelate. googleapis.comgoogle.com

Experiments have been conducted to optimize these stoichiometric ratios by varying the molar proportions of the starting materials. For instance, reactions using 1.0 g of the iron source, Fe₂(SO₄)₃, were performed with varying molar ratios of iron, citrate, and pyrophosphate. googleapis.com The selection of a 1:1:0.5 molar ratio of ferric sulfate (B86663) to disodium (B8443419) citrate to tetrasodium (B8768297) pyrophosphate was found to be effective for scale-up experiments. google.com Quantitative analysis using techniques like ion-exchange HPLC has been employed to confirm the Fe:citrate:pyrophosphate ratio in the final product. nih.gov

Table 1: Stoichiometric Ratio Optimization for FPC Synthesis

Molar Ratio (Fe:Citrate:Pyrophosphate) Iron Source Observations Reference
1:1:0.5 Ferric Sulfate Hydrate (B1144303) Optimal for obtaining the desired chelate composition. googleapis.comgoogle.com
Varied Ratios Ferric Sulfate (Fe₂(SO₄)₃) Used in experiments to determine optimal stoichiometry. googleapis.com
1:1:0.5 Ferric Sulfate, Disodium Citrate, Tetrasodium Pyrophosphate Selected for scale-up experiments. google.com

The choice and purity of precursor materials significantly impact the quality of the final this compound complex.

Iron Sources:

Ferric sulfate (Fe₂(SO₄)₃) ruipugroup.com

Ferric sulfate hydrate googleapis.comgoogle.com

Ferric chloride (FeCl₃) googleapis.comgoogle.comruipugroup.com

Ferric ammonium sulfate googleapis.comgoogle.com

Ferric sulfate hydrate is often the preferred ferric salt. googleapis.comgoogle.com The iron source should ideally have a high purity, for instance, an iron content of ≥99.0% and low levels of heavy metal contaminants like lead and arsenic (<10 ppm). ruipugroup.com

Citrate Sources:

Citric acid googleapis.comgoogle.com

Monosodium citrate google.com

Disodium citrate google.com

Trisodium (B8492382) citrate google.com

Pyrophosphate Sources:

Disodium dihydrogen pyrophosphate googleapis.comgoogle.com

Tetrasodium pyrophosphate googleapis.comgoogle.com

Sodium pyrophosphate (Na₄P₂O₇) ruipugroup.com

Potassium pyrophosphate (K₄P₂O₇) ruipugroup.com

The purity of the pyrophosphate source is also crucial, with a recommended purity of ≥98.5%. ruipugroup.com It is common practice to pre-formulate the pyrophosphate into an aqueous solution and filter it to remove any insoluble impurities before the reaction. ruipugroup.com The use of high-purity raw materials is a key factor affecting the final product's quality and composition. google.com

Controlling process parameters such as temperature, pH, and reaction time is essential for maximizing yield and ensuring the desired product characteristics.

Temperature: The reaction temperature is carefully managed throughout the synthesis. Initially, the temperature may be raised to a range of 70°C to 85°C to ensure the complete dissolution of the starting materials. googleapis.comgoogle.com After dissolution, the temperature is typically lowered to a range of 15°C to 75°C, and preferably between 15°C and 39°C, to prevent the hydrolysis of pyrophosphate to phosphate, which can be catalyzed by the presence of ferric ions. googleapis.comgoogle.com One historical method described by Caspari involved evaporating the reaction mixture at a temperature not exceeding 60°C. googleapis.comgoogle.com

pH: The pH of the reaction mixture is a critical factor. An optimal reaction pH is generally between 2.0 and 3.5. ruipugroup.com At a pH above 4.0, there is a risk of forming ferric hydroxide (B78521) impurities, which can affect the color and iron content of the product. ruipugroup.com Conversely, at a pH below 1.5, pyrophosphate is prone to hydrolysis into orthophosphate. ruipugroup.com

Reaction Time: A sufficient reaction time is necessary to allow for the complete formation of the chelate complex. Some described methods involve a reaction time of 2 to 6 hours with stirring to obtain the desired dark green solution of the complex. google.com

Table 2: Optimized Process Parameters for FPC Synthesis

Parameter Optimized Range/Value Rationale Reference
Initial Dissolution Temperature 70°C - 85°C To ensure complete dissolution of reactants. googleapis.comgoogle.com
Reaction Temperature 15°C - 75°C (preferably 15°C - 39°C) To prevent hydrolysis of pyrophosphate. googleapis.comgoogle.com
pH 2.0 - 3.5 To minimize formation of ferric hydroxide and prevent pyrophosphate hydrolysis. ruipugroup.com
Reaction Time 2 - 6 hours To ensure complete formation of the chelate complex. google.com

After the reaction is complete, the this compound complex needs to be isolated from the solution and purified. A common method for isolation is precipitation by adding an organic solvent. googleapis.com Suitable organic solvents for this purpose include:

Methanol googleapis.comgoogle.com

Ethanol googleapis.comgoogle.com

Propanol googleapis.com

2-Propanol googleapis.com

Acetonitrile googleapis.com

Acetone googleapis.comgoogle.com

2-Butanone googleapis.com

The volume of the organic solvent used for precipitation is also a parameter that can affect the product. google.com For instance, the volume ratio of the reaction solution to the crystallization agent can be in the range of 1:3 to 1:5. google.com After precipitation, the resulting solid is collected, often by suction filtration, and then dried. google.com The purification process may also involve washing the precipitate with deionized water to remove residual ions until the conductivity of the washing solution is low. ruipugroup.com Drying is typically performed under vacuum at a controlled temperature (e.g., 60-80°C) to avoid the loss of crystal water. ruipugroup.com

Process Parameter Optimization (Temperature, pH, Reaction Time)

Scale-Up Considerations for Research-Grade Production

Scaling up the production of this compound from a laboratory to a research-grade scale requires careful consideration of several factors to maintain product quality and consistency. The process should ideally utilize conventional apparatuses and reagents to be industrially advantageous. googleapis.com

Key considerations for scale-up include:

Standardized Conditions: Maintaining standardized conditions across different batch sizes is crucial. This includes consistent molar ratios of reactants, reaction temperatures, and volumes of solvents. google.com

Reactant Addition: The method of adding reactants can be critical. For example, adding the ferric sulfate solid in batches to the aqueous solution of citrate and pyrophosphate under stirring is a preferred method in some scaled-up processes. google.com

Temperature Control: As with the lab-scale synthesis, temperature control during scale-up is vital. For instance, a solution of disodium citrate and tetrasodium pyrophosphate in water might be warmed to about 50°C before the addition of solid ferric sulfate. google.com

Equipment: The choice of equipment must be suitable for the larger volumes and ensure uniform mixing and temperature distribution. ruipugroup.com

Purification: The efficiency of the isolation and purification steps, such as precipitation, filtration, and drying, needs to be maintained at a larger scale to ensure the final product meets the required purity standards. ruipugroup.com

Experiments have been performed at various scales, using standardized conditions and a 1:1:0.5 molar ratio of Fe:Citrate:Pyrophosphate, demonstrating the feasibility of scaling up the production process. google.com

Advanced Structural Elucidation and Characterization Techniques for Ferric Pyrophosphate Citrate

Spectroscopic Characterization

Spectroscopic methods are instrumental in probing the electronic and vibrational properties of FPC, offering insights into its composition and the nature of its chemical bonds.

X-ray Absorption Spectroscopy (XAS) Applications

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and/or electronic structure of matter. researchgate.net It is particularly useful for amorphous or nanocrystalline materials like FPC, for which traditional diffraction techniques are not as effective. researchgate.net XAS encompasses both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govresearchgate.net

XANES analysis of FPC provides definitive information about the oxidation state of the iron atoms within the complex. nih.gov By comparing the XANES spectra of FPC with those of known iron standards, it has been conclusively determined that the iron in FPC exists purely in the ferric (Fe³⁺) oxidation state. nih.govresearchgate.net This finding is critical as the oxidation state of iron dictates its reactivity and biological interactions. The structure of FPC, with iron (III) complexed with pyrophosphate and citrate (B86180), is preserved in both solid and solution states, ensuring its stability for various applications. nih.govresearchgate.netnewdrugapprovals.orgkdigo.org

EXAFS provides detailed information about the local atomic environment around the central iron atom, including the number and type of neighboring atoms and their respective distances. nih.gov EXAFS modeling of FPC reveals that each iron (III) ion is octahedrally coordinated to six oxygen atoms. nih.gov These oxygen atoms are contributed by both the pyrophosphate and citrate ligands. nih.gov

Specifically, EXAFS data indicates that in the solid state, each iron center is complexed with one pyrophosphate molecule and two citrate molecules. nih.govresearchgate.netnewdrugapprovals.orgkdigo.org This coordination structure is maintained when FPC is dissolved in an aqueous solution. nih.govresearchgate.net The analysis of the second coordination sphere in EXAFS spectra further confirms the presence of phosphorus and carbon atoms at specific distances, consistent with the binding of pyrophosphate and citrate ligands, respectively. google.com

Below is a table summarizing the EXAFS fitting parameters for FPC and related iron standards, illustrating the coordination environment of the iron center.

SampleShellCoordination Number (CN)Distance (Å)
Ferric Pyrophosphate Fe-O5.8 ± 0.32.00 ± 0.01
Fe-P3.0 ± 0.53.24 ± 0.01
Ferric Citrate Fe-O6.0 (fixed)2.02 ± 0.01
Fe-C4.2 ± 0.62.88 ± 0.01

This table presents data from EXAFS analysis, showing the number of neighboring atoms (Coordination Number) and their distance from the central iron atom for ferric pyrophosphate and ferric citrate complexes. nih.gov

X-ray Absorption Near-Edge Structure (XANES) Analysis for Iron Oxidation State

Infrared (IR) Spectroscopy for Ligand Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnewdrugapprovals.org In the characterization of FPC, IR spectroscopy confirms the presence of both citrate and pyrophosphate ligands. nih.govresearchgate.net The IR spectrum of FPC displays characteristic absorption bands corresponding to the vibrational modes of these ligands. For instance, the carbonyl (C=O) stretching peak of citrate is observed to shift in the FPC complex compared to sodium citrate, indicating its coordination to the iron center. google.com

Key IR absorption peaks for FPC and its constituent components are detailed in the table below.

Wavenumber (cm⁻¹)AssignmentCompound(s)
~3437O-H stretchFPC, Sodium Citrate, Sodium Pyrophosphate, Ferric Sulfate (B86663)
~1615C=O stretchFPC, Sodium Citrate
~1391C-O stretchFPC, Sodium Citrate
~1139P=O, S=O stretchFPC, Sodium Pyrophosphate, Ferric Sulfate
~1045S=O stretchFerric Sulfate
~906P-O stretchFPC, Sodium Pyrophosphate

This table summarizes the characteristic infrared absorption peaks and their corresponding functional group assignments for Ferric Pyrophosphate Citrate and related compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the formation of the this compound complex in solution. Changes in the UV-Vis absorption spectrum, particularly in the visible region where iron complexes often absorb light, can indicate the coordination of the ligands to the iron center. While detailed UV-Vis studies specifically on the formation kinetics of FPC are not extensively reported in the provided context, this technique is generally applicable for studying the stability of iron complexes in solution. For example, UV-Vis spectroscopy has been used to show that other iron complexes react slowly with certain substances, indicating their stability. google.com

Atomic-Level Structural Analysis

While spectroscopic techniques provide valuable information about the local environment and composition, a more detailed atomic-level picture of FPC's structure is essential. Given that FPC is an amorphous or nanocrystalline material, single-crystal X-ray diffraction, the gold standard for structural determination, is challenging. researchgate.net However, a proposed structure based on a combination of analytical data suggests a repeating unit. researchgate.net

Elucidation of Iron (III) Coordination Geometry

The local atomic environment around the central iron ion in this compound has been primarily elucidated using X-ray Absorption Spectroscopy (XAS). nih.gov This powerful technique provides detailed information on the oxidation state and the short-range coordination environment of the target atom. nih.gov

X-ray Absorption Near Edge Structure (XANES) spectroscopy, a subset of XAS, has been employed to determine the oxidation state of iron in the complex. Comparative analysis of the XANES spectra of FPC with iron (II) and iron (III) standards demonstrates that FPC consists exclusively of iron in the ferric (Fe³⁺) oxidation state. newdrugapprovals.org

Further details of the coordination sphere are provided by Extended X-ray Absorption Fine Structure (EXAFS) analysis. EXAFS data for FPC confirms an octahedral coordination geometry for the iron (III) ion, where it is bound to six oxygen atoms. nih.gov Quantitative modeling of the EXAFS data provides specific coordination numbers and bond distances, revealing that the iron center is, on average, bound to atoms from both pyrophosphate and citrate ligands. nih.gov

Table 1: EXAFS Data for the Iron(III) Coordination Sphere in this compound

Parameter Value
Iron Coordination Number 6 (Oxygen atoms)
Average P atoms near Fe 2.5 ± 0.3
Average C atoms near Fe 3.6 ± 0.6
Fe-O Bond Distance 2.00 ± 0.01 Å
Fe-P Bond Distance 3.24 ± 0.01 Å

Data derived from quantitative EXAFS modeling. nih.gov

Determination of Pyrophosphate and Citrate Ligand Binding Topologies

The manner in which the pyrophosphate and citrate ligands bind to the ferric iron is crucial to the complex's structure and stability. Spectroscopic analyses have provided significant insights into these binding topologies.

Based on EXAFS modeling, a primary structural unit has been proposed in which each iron (III) atom is complexed with one pyrophosphate molecule and two citrate molecules. nih.govnih.govx-mol.com In this arrangement, the six-coordinate iron is bound to two oxygen atoms from the pyrophosphate anion and four oxygen atoms from the two citrate anions. nih.gov The pyrophosphate moiety is thought to confer significant stability to the complex. tandfonline.com Previous studies on related ferric citrate compounds have shown that citrate can function as a tetradentate ligand, capable of bridging two iron (III) ions, a role it may also play within the FPC structure. nih.gov

Infrared (IR) spectroscopy further confirms the presence of the primary functional groups associated with both citrate and pyrophosphate within the FPC compound. newdrugapprovals.orgresearchgate.net Characteristic peaks in the IR spectrum correspond to stretches and bends associated with these ligands. researchgate.netresearchgate.net

Table 2: Key Infrared (IR) Spectroscopy Peak Assignments for this compound

Peak Position (cm⁻¹) Assignment Corresponding Ligand(s)
3437 O–H stretch Citrate, Water
1615 C=O stretch Citrate
1391 C–O stretch Citrate
1139 P=O, S=O stretch Pyrophosphate, Sulfate
906 P–O stretch Pyrophosphate

Data derived from comparative IR spectroscopy. researchgate.net

Characterization of Ternary Complex Oligomeric Structure

This compound is not a simple monomer but exists as a unique iron(III)-citrate-pyrophosphate ternary complex with an oligomeric structure. nih.govresearchgate.netwbcil.comd-nb.info This complex arrangement is responsible for its high water solubility and stability. nih.govtandfonline.com

Solution-Phase Structural Preservation Studies

A critical characteristic of this compound for its applications is the integrity of its structure upon dissolution. Extensive studies have been performed to evaluate its structural preservation in aqueous solutions.

X-ray Absorption Spectroscopy has been used to compare the structure of FPC in its solid, powdered state with its structure in an aqueous solution. newdrugapprovals.org The results from these analyses conclusively show that the solid-state structure of FPC, including the iron (III) oxidation state and its local coordination environment, remains intact when the compound is dissolved. nih.govnewdrugapprovals.orgnih.gov Furthermore, these studies demonstrate that the structure is preserved in solution for extended periods, remaining stable for up to four months. nih.govnih.govx-mol.comresearchgate.net This inherent stability in both solid and solution phases is a key physicochemical property of the compound. nih.govnih.govx-mol.com

Biochemical Mechanisms and Interactions of Ferric Pyrophosphate Citrate

Mechanism of Iron Transfer to Circulatory Transport Proteins

The primary mechanism of FPC involves the direct and efficient transfer of iron to apo-transferrin, the iron-deficient form of transferrin. tandfonline.com This process is fundamental to its function as an iron replacement product.

Direct Iron Donation to Apo-Transferrin

Ferric Pyrophosphate Citrate (B86180) is a water-soluble, carbohydrate-free iron salt. tandfonline.comresearchgate.net The iron within the FPC complex is readily available to bind to the two iron-binding sites on the apo-transferrin molecule. tandfonline.comaetna.com This direct donation means that unlike nanoparticle-based intravenous iron products, FPC does not require processing by macrophages in the reticuloendothelial system to release its iron. tandfonline.comresearchgate.net This direct pathway mimics the physiological processing of dietary iron absorbed from the gut. pharmaoffer.comnih.gov The result is a rapid and complete transfer of the administered iron to transferrin. tandfonline.com

Kinetic Studies of Iron Loading onto Transferrin

The efficiency of iron transfer from FPC to transferrin has been quantified through kinetic studies. In vitro research has demonstrated that the iron loading from FPC onto transferrin is a rapid process, reaching 100% completion within 10 minutes. tandfonline.com This swift transfer ensures that the iron becomes quickly available for transport to tissues with high iron requirements, most notably the bone marrow for hemoglobin synthesis. tandfonline.compharmaoffer.com The kinetics of this process underscore the high bioavailability of iron from the FPC complex.

Table 1: Kinetic and Structural Data of FPC-Transferrin Interaction

ParameterFindingReference
Iron Loading TimeReaches 100% within 10 minutes tandfonline.com
Iron Binding SitesDonates iron to both N- and C-lobe sites of transferrin tandfonline.comaetna.com
Synergistic Anion (C-lobe)Carbonate tandfonline.com
Synergistic Anion (N-lobe)Pyrophosphate tandfonline.com
Non-Transferrin-Bound Iron (NTBI)Negligible until transferrin saturation exceeds 100% tandfonline.com

Role of Pyrophosphate and Citrate Moieties in Iron Exchange Dynamics

The pyrophosphate and citrate components of the FPC complex are not merely carriers but play active roles in the iron exchange process. The ferric ion is strongly complexed by both pyrophosphate and citrate, which prevents the formation of free, redox-active iron in the plasma. nih.govdrugbank.com Pyrophosphate has been shown to facilitate the removal of iron from transferrin, enhance the transfer of iron from transferrin to ferritin, and promote the exchange of iron between transferrin molecules. pharmaoffer.comnih.govdrugbank.comdrugbank.comglobalcalcium.commedicaldialogues.inpharmaoffer.com Crystal structure analysis of human transferrin co-crystallized with FPC reveals that iron is donated to both the N- and C-lobes of the protein. tandfonline.com In the C-lobe, iron is complexed with carbonate as the synergistic anion, while in the N-lobe, pyrophosphate itself acts as the synergistic anion, highlighting its direct involvement in the binding process. tandfonline.com

Interactions with Intracellular Iron Storage and Utilization Proteins

Beyond its interaction with circulatory transferrin, FPC also influences the dynamics of intracellular iron management.

Facilitation of Iron Transfer to Ferritin

The pyrophosphate component of FPC is instrumental in mediating the transfer of iron to ferritin, the primary intracellular iron storage protein. pharmaoffer.comnih.govdrugbank.comdrugbank.comglobalcalcium.com This property is crucial for maintaining iron homeostasis within cells and ensuring that iron is stored in a non-toxic, readily available form. pharmaoffer.com The ability of pyrophosphate to promote iron transfer from transferrin to ferritin suggests a role in not just delivering iron to the circulation, but also in its subsequent appropriate storage. nih.govdrugbank.comdrugbank.com

Modulation of Hepcidin-Mediated Iron Regulatory Pathways

Hepcidin (B1576463) is a key hormonal regulator of systemic iron balance, primarily by controlling the activity of the iron exporter protein, ferroportin. mdpi.comresearchgate.netnih.gov High levels of hepcidin lead to the degradation of ferroportin, trapping iron within cells and reducing its availability in the plasma. mdpi.comresearchgate.net It is postulated that the direct donation of iron from FPC to transferrin can bypass the hepcidin-induced block on iron release from macrophages. tandfonline.com This allows the iron from FPC to be fully bioavailable for incorporation into hemoglobin and for use by other tissues, even in states of inflammation where hepcidin levels are typically elevated. tandfonline.comnih.gov Hepcidin expression itself is regulated by the bone morphogenetic protein (BMP)/SMAD signaling pathway, which responds to changes in circulating iron levels. aetna.commdpi.com By directly increasing transferrin-bound iron, FPC can potentially influence these signaling pathways.

Mechanisms of Bypassing Reticuloendothelial System Processing

Ferric Pyrophosphate Citrate (FPC) possesses a unique mechanism for delivering iron that circumvents the conventional processing pathway involving the reticuloendothelial system (RES), primarily comprised of macrophages. tandfonline.comclinsurggroup.usnih.gov Unlike traditional intravenous iron formulations, which are typically iron-carbohydrate complexes requiring uptake and processing by macrophages to release iron, FPC is designed to donate iron directly to plasma transferrin. clinsurggroup.usresearchgate.net This direct transfer allows for the rapid and efficient delivery of iron to sites of erythropoiesis, such as the bone marrow. tandfonline.com

The structure of FPC, a complex iron salt without a carbohydrate shell, facilitates this direct interaction with transferrin. tandfonline.comresearchgate.net In vitro studies have demonstrated that the transfer of iron from FPC to apotransferrin is a rapid process, with complete iron loading of transferrin occurring within minutes. tandfonline.com This swift donation of iron to transferrin means that FPC is not sequestered in the macrophages of the RES. tandfonline.comclinsurggroup.us

A significant advantage of bypassing the RES is the avoidance of the hepcidin block. tandfonline.comclinsurggroup.us Hepcidin, a key regulator of iron homeostasis, is often elevated in chronic inflammatory states and chronic kidney disease. It functions by blocking iron egress from macrophages. tandfonline.com By delivering iron directly to transferrin, FPC effectively bypasses this hepcidin-mediated sequestration, ensuring that the iron becomes fully bioavailable for incorporation into hemoglobin and other essential iron-dependent proteins. tandfonline.comclinsurggroup.us

The pharmacokinetics of FPC are characterized by a rapid clearance from the circulation, with a half-life of approximately 1.2 to 2.0 hours. ru.nl This rapid clearance is consistent with the direct binding of the iron to transferrin and its subsequent transport. ru.nl The metabolism of FPC is thought to resemble the physiological processing of iron that has been absorbed from the gut and delivered into circulation, further highlighting its direct and efficient mechanism of action. drugbank.com

Table 1: Comparison of Iron Delivery Mechanisms
CharacteristicThis compound (FPC)Traditional IV Iron-Carbohydrate Complexes
Iron Delivery PathwayDirect donation to transferrin tandfonline.comclinsurggroup.usresearchgate.netUptake and processing by the reticuloendothelial system (macrophages) researchgate.net
Interaction with HepcidinBypasses hepcidin block tandfonline.comclinsurggroup.usSubject to hepcidin-mediated iron sequestration in macrophages tandfonline.com
BioavailabilityHigh, iron is readily available for erythropoiesis tandfonline.comDelayed, depends on macrophage processing researchgate.net
Circulatory Half-lifeShort (approx. 1.2-2.0 hours) ru.nlLonger and variable depending on the carbohydrate shell

Metabolic Fate and Clearance of Pyrophosphate and Citrate Ligands Post-Iron Delivery

Following the donation of its iron cargo to transferrin, the pyrophosphate and citrate ligands that form the FPC complex are released into the plasma. tandfonline.com These ligands are then subject to the body's natural metabolic and clearance pathways.

Pyrophosphate:

Inorganic pyrophosphate (PPi) is an endogenous molecule involved in various metabolic processes. oup.com It is primarily produced through the hydrolysis of adenosine (B11128) triphosphate (ATP) by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (eNPP1). nih.govphysiology.org The breakdown of PPi into two phosphate (B84403) molecules is catalyzed by tissue-nonspecific alkaline phosphatase (TNAP). oup.comnih.gov The pyrophosphate released from FPC is expected to enter this endogenous pool and be metabolized accordingly. tandfonline.com The body maintains a balance of pyrophosphate, and its clearance is part of normal physiological regulation. nih.govphysiology.org

Citrate:

Citrate is a key intermediate in cellular metabolism, most notably in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. biocrates.comfrontiersin.org It is synthesized in the mitochondria from acetyl-CoA and oxaloacetate. frontiersin.org Citrate can be transported out of the mitochondria and into the cytosol, where it is cleaved by ATP-citrate lyase into acetyl-CoA and oxaloacetate, providing a crucial building block for fatty acid synthesis. frontiersin.orgmdpi.com

The citrate released from FPC enters the circulation and is readily taken up by cells via sodium-dependent plasma membrane transporters. mdpi.com Once inside the cells, it can be utilized in various metabolic pathways. mdpi.com Given that humans can synthesize citrate and maintain normal levels even with low dietary intake, the amount of citrate delivered from FPC is considered physiological and is incorporated into the body's natural citrate pool. tandfonline.combiocrates.com

The metabolic pathways for both pyrophosphate and citrate are well-established and are capable of handling the quantities of these ligands released from therapeutic administration of FPC.

Table 2: Metabolic Fate of Ligands
LigandPrimary Metabolic PathwayKey Enzymes/TransportersPrimary Functions
PyrophosphateHydrolysis to phosphate oup.comnih.govEctonucleotide pyrophosphatase/phosphodiesterase 1 (eNPP1), Tissue-nonspecific alkaline phosphatase (TNAP) nih.govphysiology.orgInhibitor of calcification, part of bone metabolism nih.gov
CitrateTricarboxylic Acid (TCA) Cycle, Fatty Acid Synthesis biocrates.comfrontiersin.orgCitrate synthase, Aconitase, ATP-citrate lyase, Sodium-dependent citrate transporter frontiersin.orgmdpi.comEnergy production, biosynthesis of fatty acids and cholesterol frontiersin.org

Cellular and Molecular Iron Metabolism Studies with Ferric Pyrophosphate Citrate

Cellular Iron Uptake Mechanisms

In Vitro Cellular Models for Iron Absorption Research (e.g., Caco-2 cell lines)

The human colon adenocarcinoma cell line, Caco-2, serves as a well-established in vitro model for studying intestinal iron absorption. These cells, when cultured, differentiate to form a monolayer that exhibits many of the morphological and functional characteristics of small intestinal enterocytes, including the expression of iron transport proteins. This makes them a valuable tool for investigating the mechanisms of iron uptake from various iron compounds, including Ferric Pyrophosphate Citrate (B86180) (FPC).

In studies utilizing Caco-2 cells, ferritin formation is a key indicator of iron bioavailability. nih.govnih.govmdpi.com Ferritin is an intracellular protein that stores iron, and its concentration within the cells correlates with the amount of iron absorbed. Researchers use this model to compare the bioavailability of different iron forms and to study the effects of various dietary components on iron uptake. For instance, studies have shown that Caco-2 cells can take up iron from soluble ferric pyrophosphate, leading to increased ferritin formation. nih.gov This model allows for controlled experiments to elucidate the cellular pathways involved in iron absorption.

The Caco-2 cell model has been instrumental in demonstrating that iron from FPC is bioavailable. nih.govmdpi.com It has also been used to explore the impact of other substances on FPC absorption. For example, the addition of ascorbic acid has been shown to enhance iron uptake from FPC in these cells. nih.gov

Investigation of Transporter-Mediated Iron Entry (e.g., Ferroportin dependence)

The absorption of iron from the intestine into the bloodstream is a regulated process primarily mediated by the iron export protein, ferroportin. haaselab.orgnih.gov Studies using murine models have demonstrated that the enteral absorption of iron from ferric citrate is predominantly dependent on ferroportin. haaselab.orgnih.gov In these studies, mice with a specific deletion of ferroportin in their enterocytes showed no improvement in their iron deficiency anemia phenotype even after dietary supplementation with ferric citrate, indicating that ferroportin is essential for the transport of iron from this compound into the systemic circulation. nih.gov This suggests that the primary route of absorption is transcellular, not paracellular. haaselab.orgnih.gov

While FPC can donate iron directly to transferrin in the bloodstream, its initial absorption in the gut appears to follow the conventional pathway for dietary non-heme iron. nih.govtandfonline.comdrugbank.com This involves the uptake of iron into the enterocyte, followed by its export into the circulation via ferroportin. The hormone hepcidin (B1576463) regulates this process by promoting the degradation of ferroportin, thereby controlling the amount of iron entering the bloodstream. haaselab.orgtandfonline.com

Influence of pH and Environmental Factors on Cellular Uptake Efficiency

The pH of the gastrointestinal tract plays a crucial role in the solubility and subsequent absorption of iron compounds. In vitro studies using Caco-2 cells have shown that the bioavailability of soluble ferric pyrophosphate is influenced by pH. nih.govresearchgate.net While some iron salts show markedly decreased bioavailability after exposure to acidic conditions followed by neutralization, the effect on chelated forms like soluble ferric pyrophosphate is less pronounced. nih.gov This suggests that the chelation in FPC helps to maintain iron solubility across varying pH levels, which is a beneficial characteristic for absorption in the gut. nih.gov

The presence of other dietary factors can also significantly impact iron uptake. Enhancers like ascorbic acid and cysteine have been shown to increase ferritin formation from soluble ferric pyrophosphate in Caco-2 cells, indicating enhanced bioavailability. nih.gov Conversely, inhibitors such as phytic acid and tannic acid can decrease iron bioavailability. nih.gov The presence of other minerals like zinc, calcium, and magnesium can also inhibit iron absorption. nih.gov The co-fortification of ferric pyrophosphate with citric acid and trisodium (B8492382) citrate has been found to significantly improve iron absorption, likely due to the in situ formation of soluble ferric pyrophosphate citrate complexes. nutrition.orgnih.gov

Intracellular Iron Trafficking and Distribution

Once inside the cell, iron must be carefully managed to ensure it is delivered to where it is needed for metabolic processes while minimizing its potential for toxicity. After being transported across the cell membrane, iron enters a transient cytosolic pool known as the labile iron pool (LIP). portlandpress.com This pool consists of iron bound to low-molecular-weight chelates such as citrate and pyrophosphate. portlandpress.com

From the LIP, iron is directed to various cellular compartments. A significant portion is taken up by mitochondria for the synthesis of heme and iron-sulfur clusters, which are essential components of many proteins and enzymes. portlandpress.comnih.gov Excess intracellular iron is stored in the protein ferritin, which safely sequesters iron in a non-toxic form. portlandpress.comnih.gov The trafficking of iron to ferritin is thought to be facilitated by chaperone proteins. nih.gov The release of iron from ferritin for use by the cell is also a regulated process. nih.gov

Studies on FPC suggest that its iron is delivered directly to transferrin in the bloodstream, bypassing the need for processing by the reticuloendothelial system. d-nb.infonih.govresearchgate.net This direct donation of iron to transferrin is a key feature of FPC's mechanism of action. tandfonline.comd-nb.inforesearchgate.net In vitro kinetic studies have shown that FPC can achieve 100% iron loading of human apo-transferrin within 10 minutes. tandfonline.comd-nb.info This efficient transfer minimizes the presence of non-transferrin-bound iron (NTBI), a potentially toxic form of iron. d-nb.info

Impact on Erythropoiesis-Related Biochemical Pathways

Erythropoiesis, the process of red blood cell production, is highly dependent on a steady supply of iron for hemoglobin synthesis. iu.edu Iron deficiency is a common cause of anemia, particularly in patients with chronic kidney disease (CKD). iu.eduhaaselab.org FPC has been shown to be effective in maintaining hemoglobin levels and supporting erythropoiesis. tandfonline.comnih.goviu.edu

By providing a readily available source of iron, FPC helps to ensure that the erythroid precursor cells in the bone marrow have sufficient iron to produce hemoglobin. nih.goviu.edu Clinical studies have demonstrated that treatment with FPC can reduce the need for erythropoiesis-stimulating agents (ESAs), which are often used to treat anemia in CKD patients. tandfonline.comnih.gov This suggests that FPC effectively addresses the functional iron deficiency that can limit the response to ESAs. tandfonline.comiu.edu The ability of FPC to donate iron directly to transferrin ensures its efficient delivery to the bone marrow for incorporation into new red blood cells. nih.govresearchgate.net

Mitigating Redox-Active Iron Generation and Oxidative Stress

One of the significant concerns with intravenous iron therapies is the potential for the generation of redox-active iron, which can lead to oxidative stress and inflammation. d-nb.inforesearchgate.net Redox-active iron, particularly non-transferrin-bound iron (NTBI), can catalyze the formation of reactive oxygen species (ROS), which can damage cells and tissues. d-nb.inforesearchgate.net

FPC is designed to minimize this risk. The iron in FPC is tightly complexed with pyrophosphate and citrate, which helps to prevent the release of free, redox-active iron. tandfonline.comgoogle.comnih.gov The direct and rapid transfer of iron from FPC to transferrin further limits the potential for NTBI formation. d-nb.inforesearchgate.net Clinical studies in both healthy volunteers and hemodialysis patients have shown that FPC administration does not lead to an increase in markers of oxidative stress or inflammation. d-nb.inforesearchgate.netresearchgate.net This favorable safety profile is a key advantage of FPC, particularly for patients who require long-term iron supplementation. d-nb.inforesearchgate.net

Analytical and Quantification Methodologies for Ferric Pyrophosphate Citrate

Ion Chromatographic Techniques for Anion and Cation Profiling

Ion chromatography (IC) is a primary method for analyzing the ionic profile of ferric pyrophosphate citrate (B86180). asianpubs.org This technique allows for the separation and quantification of both anions and cations present in the compound.

Quantification of Pyrophosphate, Citrate, Phosphate (B84403), and Sulfate (B86663) Anions

The anionic content of ferric pyrophosphate citrate, which includes pyrophosphate, citrate, phosphate, and sulfate, is determined using ion-exchange high-performance liquid chromatography (HPLC) with suppressed conductivity detection. nih.govasianpubs.org A typical analysis involves separating the target anions on a specialized column, such as a Dionex™ IonPac™ AS15, using a sodium hydroxide (B78521) gradient. nih.gov

In a representative chromatogram, distinct peaks for each anion are observed at different retention times. For instance, sulfate may elute at approximately 6.1 minutes, followed by phosphate at 7.1 minutes, citrate at 7.8 minutes, and pyrophosphate at 8.8 minutes. nih.gov This separation allows for the individual quantification of each anionic species. Infrared (IR) spectroscopy can also be used to confirm the presence of the main functional groups of these anions. nih.gov

Table 1: Representative Anion Composition of this compound Determined by Ion Chromatography

Anion Retention Time (minutes)
Sulfate 6.1
Phosphate 7.1
Citrate 7.8

This interactive table provides typical retention times for the major anionic components of this compound when analyzed by ion chromatography.

Determination of Iron and Sodium Cations

The cationic components, specifically iron (Fe³⁺) and sodium (Na⁺), are also quantified using ion chromatography. asianpubs.org Iron can be determined by direct conductivity detection, while sodium is typically analyzed using non-suppressed conductivity detection. asianpubs.org These methods provide a complete ionic profile of the this compound complex. asianpubs.org

Development of Isocratic and Gradient Separation Methods

Both isocratic and gradient separation methods have been developed for the analysis of this compound. asianpubs.org Isocratic elution, where the mobile phase composition remains constant, is suitable for separating compounds with similar properties. phenomenex.com In contrast, gradient elution involves changing the mobile phase composition during the analysis, which is beneficial for separating complex mixtures with a wide range of components. phenomenex.com

For the analysis of anions in this compound, a gradient of potassium hydroxide or sodium hydroxide is often employed to effectively separate species like phosphate and citrate. nih.govthermofisher.com While gradient elution can be faster, it requires a re-equilibration step to return the column to the initial conditions for reproducible results. phenomenex.com Isocratic methods, though sometimes resulting in wider peaks for later-eluting components, can eliminate baseline shifts associated with gradient methods. phenomenex.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to confirm the purity and identity of this compound. Ion-exchange HPLC with conductivity detection is a key method for determining the stoichiometry of the compound. nih.govgoogle.com Studies have confirmed an iron-to-citrate-to-pyrophosphate ratio of approximately 4:3:3 using this technique. nih.gov

In addition to ion-exchange, size-exclusion chromatography can be utilized. For this, the this compound sample is dissolved in deionized water and analyzed using an isocratic separation on a column like the Waters UltraHydrogel Linear, with refractive index detection. nih.govresearchgate.net Furthermore, HPLC methods have been developed to determine ferric iron in various samples by chelation with a microbial siderophore, desferrioxamine E, which forms a colored complex that can be detected at 435 nm. researchgate.net

Validation of Analytical Assays for Precision, Linearity, and Accuracy

The validation of analytical assays is a critical step to ensure the reliability of the methods used for this compound analysis. This process involves evaluating the precision, linearity, and accuracy of the assays. asianpubs.org

For ion chromatographic methods, validation studies have demonstrated excellent linearity, with correlation coefficient values greater than 0.999. asianpubs.org The precision of these methods is also high, with a relative standard deviation (RSD) ranging from 0.4% to 3.0%. asianpubs.org Accuracy is often assessed through spiking studies, where a known amount of the analyte is added to a sample. For this compound, recovery values have been observed to be in the range of 93% to 110%, indicating good accuracy. asianpubs.org These validated methods are suitable for routine analysis in pharmaceutical settings. asianpubs.org

Table 2: Validation Parameters for Ion Chromatographic Analysis of this compound

Parameter Result
Linearity (Correlation Coefficient) > 0.999
Precision (RSD) 0.4% - 3.0%

This interactive table summarizes the key validation parameters for the ion chromatographic methods used to analyze this compound, demonstrating the reliability of the assays.

Spectrophotometric Methods for Iron Quantification in Complex Matrices

Spectrophotometric methods provide a simple and sensitive way to quantify iron in complex matrices. tubitak.gov.tr These colorimetric techniques are based on the reaction of iron with a specific reagent to form a colored complex, the intensity of which is proportional to the iron concentration. carleton.ca

One common method involves the reaction of iron(II) with o-phenanthroline to form an orange-red complex. carleton.ca If the sample contains iron(III), it must first be reduced to iron(II). ajrconline.org The absorbance of the resulting solution is then measured with a spectrophotometer, and the iron concentration is determined from a calibration curve. carleton.ca Another reagent, morin, reacts with iron(II) in a slightly acidic solution to form a light green chelate, offering a highly selective method for iron determination. tubitak.gov.tr For the specific quantification of iron(III), it can be complexed with thiocyanate, and the resulting complex is measured photometrically. ajrconline.orgmdpi.com These methods are valuable for determining the iron content in various samples, including those containing this compound.

Preclinical Research Models and Paradigms for Ferric Pyrophosphate Citrate

In Vitro Bioavailability Assessment Models (e.g., Caco-2 cell culture with simulated gastrointestinal digestion)

A widely utilized in vitro model for assessing iron bioavailability involves the use of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the small intestinal epithelium. service.gov.uk This model is often combined with a simulated gastrointestinal digestion phase to replicate the chemical and enzymatic changes a compound undergoes in the stomach and small intestine before absorption. service.gov.uk

In studies using the Caco-2 cell model, ferritin formation within the cells serves as a key indicator of iron uptake and bioavailability. service.gov.uknih.gov Research has shown that soluble ferric pyrophosphate (SFP), a form of ferric pyrophosphate citrate (B86180), leads to higher ferritin formation in Caco-2 cells compared to other iron compounds, suggesting good bioavailability. nih.gov The chelated nature of SFP is thought to minimize the inhibitory effects of pH changes during digestion, a factor that can significantly decrease the bioavailability of iron salts like ferrous sulfate (B86663). nih.gov

Effects of Dietary Components (e.g., Ascorbic Acid, Cysteine, Phytic Acid, Tannic Acid) on Iron Bioavailability

The bioavailability of iron from ferric pyrophosphate citrate is influenced by various dietary components. In Caco-2 cell models, the presence of enhancers and inhibitors has been shown to modulate iron uptake.

Enhancers: Ascorbic acid (Vitamin C) and cysteine have been demonstrated to significantly increase iron bioavailability from soluble ferric pyrophosphate. nih.gov The addition of ascorbic acid at a 20:1 molar ratio to SFP resulted in a threefold increase in ferritin formation, while cysteine at the same ratio led to a twofold increase. nih.gov

Inhibitors: Phytic acid and tannic acid are known inhibitors of iron absorption. Studies have shown that adding phytic acid at a 10:1 molar ratio to iron from SFP decreased its bioavailability by 91%. nih.gov Tannic acid, at a 1:1 molar ratio, had an even more pronounced effect, reducing bioavailability by 99%. nih.gov

Table 1: Effect of Dietary Components on Iron Bioavailability from Soluble Ferric Pyrophosphate (SFP) in Caco-2 Cells

Dietary ComponentMolar Ratio (Component:Iron)Change in Ferritin FormationReference
Ascorbic Acid20:13-fold increase nih.gov
Cysteine20:12-fold increase nih.gov
Phytic Acid10:191% decrease nih.gov
Tannic Acid1:199% decrease nih.gov

Interactions with Essential Minerals (e.g., Zinc, Calcium, Magnesium) Affecting Iron Metabolism

The absorption and metabolism of iron can be affected by the presence of other essential minerals. In vitro studies have highlighted these interactions.

Zinc: The addition of zinc has a marked inhibitory effect on the bioavailability of iron from soluble ferric pyrophosphate. nih.gov

Calcium and Magnesium: Calcium and magnesium also inhibit iron bioavailability, although to a lesser extent than zinc. nih.gov The inhibitory effect of calcium is a known factor in the iron fortification of dairy products. nhri.org.tw

Influence of Food Matrices on Iron Bioavailability

The food in which this compound is incorporated can significantly impact its iron bioavailability.

Rice: Incorporating soluble ferric pyrophosphate into a rice matrix has been shown to greatly reduce iron bioavailability. nih.gov However, this inhibitory effect can be partially counteracted by the addition of ascorbic acid. nih.gov Co-extruding ferric pyrophosphate with a mixture of citric acid and trisodium (B8492382) citrate into rice grains has been found to double iron bioavailability, likely due to the in situ formation of soluble this compound complexes. nih.gov

Milk: When added to nonfat dry milk, soluble ferric pyrophosphate and ferrous sulfate were taken up similarly by Caco-2 cells. nih.gov This suggests that the milk matrix can influence the relative bioavailability of different iron forms. researchgate.net

In Vivo Preclinical Models for Iron Metabolism and Distribution Research

Animal models, particularly rats, are crucial for studying the in vivo metabolism and tissue distribution of iron from this compound. Following intravenous administration in rats and dogs, studies have observed increases in elemental iron in various tissues, including hepatocytes, Kupffer cells, renal tubular epithelium, and the zymogen granules of the pancreas. fda.gov This indicates that the iron administered is distributed throughout the body. The metabolism of this compound is believed to mimic the physiological processing of iron absorbed from the gut, with the iron being directly transferred to transferrin for transport to target cells like erythroid precursors for incorporation into hemoglobin. fda.govdrugbank.com

Preclinical Toxicology Research Methodologies

Toxicological evaluation is a critical component of preclinical research. For this compound, this has involved a battery of in vitro genotoxicity assays to assess its potential to cause genetic damage.

In Vitro Genotoxicity Assays (e.g., Chromosomal Aberration Assays, Bacterial Reverse Mutation Tests)

Bacterial Reverse Mutation Test (Ames Test): this compound was found to be non-mutagenic in the Ames test. fda.govdrugs.comhres.ca This assay uses several strains of bacteria to test for gene mutations. nih.gov

Chromosomal Aberration Assays: In an in vitro chromosomal aberration assay using Chinese Hamster Ovary (CHO) cells, this compound was found to be clastogenic (causing chromosomal damage) in the presence of metabolic activation. fda.govdrugs.comhres.ca However, it was not clastogenic in the absence of metabolic activation. drugs.comhres.ca

Table 2: Summary of In Vitro Genotoxicity Assay Results for this compound

AssayConditionResultReference
Bacterial Reverse Mutation (Ames) TestWith and without metabolic activationNegative fda.govdrugs.comhres.ca
Chromosomal Aberration Assay (CHO cells)Without metabolic activationNegative drugs.comhres.ca
Chromosomal Aberration Assay (CHO cells)With metabolic activationPositive fda.govdrugs.comhres.ca

In Vivo Genotoxicity Assays (e.g., Mouse Micronucleus Assay)

The genotoxic potential of this compound has been evaluated using in vivo assays to assess its effects on chromosomes in a living system. A key study in this area is the mouse micronucleus assay, which detects damage to chromosomes or the mitotic apparatus in erythroblasts. nih.gov In this test, the compound is administered to mice, and the bone marrow or peripheral blood is examined for the presence of micronuclei in newly formed red blood cells. nih.gov

Preclinical studies have consistently shown that this compound is not clastogenic, meaning it does not cause structural chromosome damage, in the in vivo mouse micronucleus assay. drugs.comrxlist.comfda.gov This finding was part of a battery of genotoxicity tests. fda.govhres.ca While an in vitro chromosomal aberration assay using Chinese hamster ovary (CHO) cells showed clastogenic effects in the presence of metabolic activation, this was not replicated in the in vivo mouse model. fda.govhres.ca this compound was also not found to be mutagenic in the in vitro bacterial reverse mutation (Ames) test. rxlist.comhres.ca

The results from the in vivo mouse micronucleus assay are a critical component of the compound's toxicological profile.

Table 1: Summary of In Vivo Genotoxicity Findings for this compound

Assay Type Test System Finding Citation
In Vivo Mouse Micronucleus Assay Mouse bone marrow Non-clastogenic drugs.comrxlist.comfda.gov

Assessments of Systemic Iron Accumulation in Tissues

Preclinical toxicology studies have been conducted to understand the distribution and potential accumulation of iron in tissues following the administration of this compound. Repeat-dose intravenous administration studies in both rats and dogs were primary models for these assessments. fda.govhres.ca

The principal finding across these animal models was the dose-dependent accumulation of elemental iron in various tissues. fda.gov In both rat and dog studies, evidence of iron deposition was a consistent observation. hres.ca The distribution of this accumulated iron was widespread, affecting several key organs. Specifically, iron deposits were identified in hepatocytes and Kupffer cells within the liver, the renal tubular epithelium of the kidneys, and the zymogen granules of the pancreas. fda.gov

In a 26-week study involving rats, iron accumulation was noted in numerous tissues. hres.ca Similarly, a 39-week study in dogs also demonstrated this compound-related iron accumulation in tissues. hres.ca Researchers noted that the distribution of iron into tissues was more significant when the iron-binding capacity of transferrin in the blood appeared to be saturated. fda.gov

Table 2: Tissues with Observed Iron Accumulation in Preclinical Models

Animal Model Tissues with Iron Deposition Citation
Rat Liver (Hepatocytes, Kupffer cells), Kidneys (Renal tubular epithelium), Pancreas (Zymogen granules), Numerous other tissues fda.govhres.ca
Dog Liver (Hepatocytes, Kupffer cells), Kidneys (Renal tubular epithelium), Pancreas (Zymogen granules), Numerous other tissues fda.govhres.ca

Comparative Chemical Biology of Ferric Pyrophosphate Citrate and Other Iron Complexes

Structural and Mechanistic Comparisons with Conventional Iron Compounds

FPC is a non-colloidal, water-soluble iron salt that does not possess a carbohydrate shell, a feature that sets it apart from many other parenteral iron preparations. newdrugapprovals.orgresearchgate.netx-mol.comnih.gov Its molecular formula is Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇), with a molecular weight of approximately 1313 Daltons. tandfonline.com X-ray absorption spectroscopy has revealed that in its solid state, the iron (III) in FPC is complexed with one pyrophosphate and two citrate (B86180) molecules. newdrugapprovals.orgresearchgate.netx-mol.comnih.gov This structure remains stable in solution, a key characteristic for its pharmaceutical application. newdrugapprovals.orgresearchgate.netx-mol.comnih.gov The pyrophosphate component contributes to the stability of the complex, while the citrate component ensures high water solubility. tandfonline.com

The mechanism of action of FPC is notably different from macromolecular intravenous (IV) iron products. tandfonline.com It donates iron directly to transferrin in the plasma, which then transports the iron to tissues that require it, primarily the bone marrow for incorporation into hemoglobin. tandfonline.commedscape.comhres.ca This direct transfer bypasses the need for processing by macrophages in the reticuloendothelial system. tandfonline.comd-nb.info In vitro studies have demonstrated that the iron loading of transferrin from FPC is rapid, reaching 100% within 10 minutes. tandfonline.com

Contrasting Non-Colloidal with Colloidal Iron-Carbohydrate Conjugates

Until the introduction of FPC, all available parenteral iron therapies were colloidal iron-carbohydrate conjugates. newdrugapprovals.orgresearchgate.netx-mol.comnih.gov These formulations consist of an iron core surrounded by a carbohydrate shell. d-nb.info Examples include iron dextran (B179266), iron sucrose, sodium ferric gluconate, ferric carboxymaltose, and ferumoxytol. newdrugapprovals.orgnih.gov

A fundamental difference lies in their processing within the body. Iron-carbohydrate conjugates require uptake and processing by macrophages of the reticuloendothelial system to release the iron. newdrugapprovals.orgresearchgate.netx-mol.comnih.govwikipedia.org This process can be associated with risks such as anaphylaxis, oxidative stress, and inflammation, with the severity of these risks varying depending on the specific physicochemical characteristics of the conjugate. newdrugapprovals.orgresearchgate.netx-mol.comnih.gov

In contrast, FPC, being a non-colloidal complex without a carbohydrate moiety, delivers iron directly to transferrin, bypassing the macrophage-mediated pathway. tandfonline.comd-nb.infoclinsurggroup.us This direct donation mechanism is considered more physiological and limits the exposure of cells and tissues to potentially toxic free, redox-active iron. d-nb.info

Table 1: Structural and Mechanistic Comparison of FPC and Iron-Carbohydrate Conjugates

Feature Ferric Pyrophosphate Citrate (FPC) Colloidal Iron-Carbohydrate Conjugates
Structure Non-colloidal, complex iron salt with citrate and pyrophosphate ligands. newdrugapprovals.orgresearchgate.netx-mol.comnih.gov Colloidal nanoparticles with an iron core and a carbohydrate shell. d-nb.info
Carbohydrate Moiety Absent. newdrugapprovals.orgresearchgate.netx-mol.comnih.gov Present. d-nb.info
Iron Release Mechanism Direct donation of iron to plasma transferrin. tandfonline.commedscape.comhres.ca Uptake and processing by macrophages of the reticuloendothelial system. newdrugapprovals.orgresearchgate.netx-mol.comnih.govwikipedia.org

| Cellular Processing | Bypasses the reticuloendothelial system. tandfonline.comd-nb.info | Requires macrophage involvement. newdrugapprovals.orgresearchgate.netx-mol.comnih.govwikipedia.org |

Differentiation from Food-Grade Soluble Ferric Pyrophosphate Formulations

Soluble ferric pyrophosphate-citrate complexes, often referred to as soluble ferric pyrophosphate (SFP), have been available for over a century as oral iron supplements and for food fortification. newdrugapprovals.orgtandfonline.com While FPC is a pharmaceutical-grade evolution of these earlier compounds, there are critical distinctions. newdrugapprovals.org

Food-grade SFP is generally less well-characterized than the pharmaceutical-grade FPC. newdrugapprovals.orgd-nb.info Physicochemical analysis using X-ray absorption spectroscopy has shown that while FPC contains both iron-phosphate and iron-citrate bonds, food-grade SFP appears to only have iron-phosphate bonds, with no detectable iron-citrate ligation. nih.gov This difference in coordination of iron to citrate and pyrophosphate results in FPC having significantly higher aqueous solubility and stability compared to its food-grade counterparts. d-nb.infonih.gov

Comparative Analysis with Mononuclear Iron-Citrate Complexes

Iron can form various complexes with citrate, and their nuclearity (the number of iron atoms in the complex) can vary. Studies have shown that at different ratios of iron to citrate, mononuclear, dinuclear, or trinuclear complexes can form. scienceforecastoa.comnih.gov For instance, an excess of citrate tends to favor the formation of mononuclear [Fe(Cit)₂]⁵⁻ complexes. scienceforecastoa.comnih.gov

FPC, in its solid state and stable in solution, is described as an iron(III) complexed with one pyrophosphate and two citrate molecules, suggesting a specific and stable oligomeric structure. newdrugapprovals.orgresearchgate.netx-mol.comnih.govd-nb.info This is distinct from the dynamic equilibrium of various iron-citrate species that can exist in solution. The presence of pyrophosphate in the FPC complex confers a high degree of stability. tandfonline.com The log Kstab for ferric pyrophosphate is 9.30, indicating a complex that is over a million-fold more stable than other iron salts like ferric fumarate, sulfate (B86663), gluconate, and citrate. tandfonline.com

Differential Effects on Iron Homeostasis Regulatory Pathways

The regulation of iron in the body is tightly controlled by the hormone hepcidin (B1576463). haematologica.orgashpublications.orgphysiology.org Hepcidin, produced by the liver, acts as the master regulator of systemic iron homeostasis by controlling the rate of iron entry into the circulation. ashpublications.orgphysiology.orghaematologica.org It achieves this by binding to the iron export protein ferroportin, leading to its degradation and thus trapping iron within cells, particularly enterocytes and macrophages. haematologica.orgashpublications.orgphysiology.org

Different iron formulations can have varying effects on hepcidin levels. For example, oral iron supplements like ferrous sulfate can trigger a significant increase in hepcidin, which in turn can decrease the absorption of subsequent iron doses. haematologica.org Some studies suggest that ferric citrate may lead to a more pronounced increase in hepcidin compared to ferrous sulfate in certain patient populations. haematologica.org

A key feature of FPC is its ability to bypass the hepcidin-regulated pathway. tandfonline.comclinsurggroup.us Because FPC donates iron directly to transferrin, it circumvents the ferroportin block imposed by elevated hepcidin levels, which are common in conditions like chronic kidney disease. tandfonline.comclinsurggroup.us Studies in healthy volunteers have shown that intravenous administration of FPC does not lead to significant changes in serum hepcidin concentrations. nih.gov This is a crucial distinction from other iron formulations that are sequestered by macrophages, as hepcidin blocks the release of iron from these cells. tandfonline.com

Comparative Bioavailability and Metabolic Pathways Across Different Iron Formulations

The bioavailability of iron supplements varies widely depending on the formulation. For oral supplements, factors such as the salt form (ferrous vs. ferric), the presence of enhancing substances like vitamin C, and the formulation itself (e.g., conventional vs. modified-release) all influence iron absorption. mdpi.comnih.govnih.gov For instance, conventional-release ferrous sulfate tablets have been shown to have higher iron absorption compared to some modified-release formulations. nih.gov

Parenteral iron formulations, by their nature, have 100% bioavailability in terms of entering the systemic circulation. However, their metabolic pathways and the true physiological availability of the iron differ significantly. As previously discussed, iron-carbohydrate conjugates act as prodrugs, requiring metabolism by macrophages to release the iron. nih.govwikipedia.org

FPC exhibits a distinct metabolic pathway. Following administration, it is rapidly cleared from the circulation with a half-life of approximately 1.2 to 2 hours. clinsurggroup.usnih.govdrugbank.com The metabolism of FPC is akin to the physiological processing of iron that is absorbed from the gut and delivered into the circulation. nih.gov It directly transfers its iron to transferrin without the need for prior metabolism by the reticuloendothelial system. nih.gov The pyrophosphate and citrate ligands are released into the plasma in physiological amounts. tandfonline.com This direct and rapid donation to transferrin for transport to the bone marrow represents a more efficient and physiological delivery of iron. tandfonline.comclinsurggroup.us

Table 2: Comparative Bioavailability and Metabolic Features of Different Iron Formulations

Feature This compound (FPC) Iron-Carbohydrate Conjugates Oral Iron Salts (e.g., Ferrous Sulfate)
Route of Administration Parenteral (Intravenous/Dialysate) Parenteral (Intravenous) Oral
Systemic Bioavailability 100% 100% Variable, often low. mdpi.com
Metabolic Pathway Direct donation to transferrin, bypassing macrophage processing. tandfonline.comnih.gov Macrophage uptake and processing to release iron. nih.govwikipedia.org Absorption via enterocytes, regulated by hepcidin. wikipedia.orgelsevier.es
Effect on Hepcidin No significant increase. nih.gov Can be sequestered by macrophages, with release inhibited by hepcidin. tandfonline.com Can induce hepcidin, potentially limiting further absorption. haematologica.org

| Physiological Availability | Rapidly available for erythropoiesis. tandfonline.com | Delayed availability pending macrophage processing. wikipedia.org | Limited by intestinal absorption and hepcidin regulation. haematologica.orgashpublications.org |

Future Research Directions and Translational Perspectives for Ferric Pyrophosphate Citrate

Elucidation of Structure-Activity Relationships for Enhanced Bioavailability and Specificity

The therapeutic efficacy of Ferric Pyrophosphate Citrate (B86180) is intrinsically linked to its chemical structure. It is a water-soluble, non-colloidal complex iron salt with a molecular weight of approximately 1313 Daltons. tandfonline.comresearchgate.net Physicochemical characterization using techniques like X-ray absorption spectroscopy has revealed that the iron (III) center is complexed with one pyrophosphate and two citrate molecules. researchgate.netnih.gov This specific coordination is preserved in solution and is crucial for its stability and its ability to directly and rapidly donate iron to apo-transferrin. researchgate.netresearchgate.netnih.gov

Future research should focus on a more profound understanding of these structure-activity relationships. A key area of investigation will be the systematic modification of the pyrophosphate and citrate ligands. By altering the number and position of these ligands, or by substituting them with other carboxylates or phosphates, it may be possible to modulate the compound's stability, iron-release kinetics, and binding affinity for transferrin. The goal would be to engineer next-generation FPC analogues with enhanced bioavailability or even tissue-specific targeting capabilities. For instance, modifying the ligands could alter the complex's interaction with cell surface receptors or transport proteins other than transferrin, opening new therapeutic avenues.

Table 1: Physicochemical Properties of Ferric Pyrophosphate Citrate

Property Description Reference
Molecular Formula Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) tandfonline.com
Molecular Weight ~1313 Daltons tandfonline.com
State Non-colloidal complex iron salt researchgate.netnih.gov
Solubility Highly water-soluble (>1000 mg/mL) tandfonline.com
Structure Iron (III) complexed with one pyrophosphate and two citrate molecules researchgate.netnih.gov

| Mechanism | Direct iron donation to transferrin | researchgate.nettandfonline.comnih.gov |

Advanced Computational Modeling of Iron Exchange Dynamics and Complex Stability

The interaction between FPC and transferrin is central to its mechanism of action. Kinetic analyses have shown that FPC donates iron to apo-transferrin rapidly, with iron loading reaching completion within minutes. researchgate.nettandfonline.com While these experimental studies provide valuable data, advanced computational modeling offers a path to a more granular understanding of these dynamics.

Future research should leverage molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods to model the precise steps of iron exchange. Such models could:

Simulate the docking of FPC to the iron-binding sites of transferrin.

Calculate the free energy changes associated with iron release from the citrate and pyrophosphate ligands and its subsequent binding to transferrin. google.com

Predict how structural modifications to FPC (as discussed in 9.1) would impact the stability of the complex and the efficiency of iron transfer.

Integrate FPC-specific parameters into larger, systems-level models of whole-body iron metabolism, which currently focus on iron release from macrophages via ferroportin. plos.orgresearchgate.net

These computational tools would not only deepen our fundamental understanding but also accelerate the rational design of new FPC analogues with optimized properties, potentially reducing the time and cost associated with preclinical development.

Exploration in Emerging Preclinical Models of Iron Dysregulation

Clinical development of FPC has been rightfully focused on anemia in HDD-CKD, a condition where its benefits are clearly established. nih.govnih.gov The compound's ability to deliver iron effectively despite the high hepcidin (B1576463) levels common in this patient population is a key advantage. tandfonline.comkrcp-ksn.org This mechanism strongly suggests its potential utility in other disorders of "functional" iron deficiency, where iron stores are adequate but iron is not available for erythropoiesis due to inflammation.

A crucial future direction is the exploration of FPC in emerging preclinical models of diseases characterized by the anemia of inflammation. This includes:

Animal Models of Rheumatoid Arthritis: Evaluating FPC's ability to correct anemia and potentially modulate inflammatory responses in rodent models of collagen-induced arthritis.

Models of Inflammatory Bowel Disease (IBD): Assessing the efficacy of FPC in treating anemia in mouse models of colitis, where both blood loss and inflammatory iron sequestration contribute to anemia.

Cancer-Associated Anemia Models: Investigating FPC in preclinical tumor models where cytokine-driven increases in hepcidin lead to anemia, which is a major contributor to fatigue and poor quality of life.

These studies would provide the necessary proof-of-concept to initiate clinical trials in these new patient populations, potentially offering a more effective iron replacement strategy that directly addresses the underlying pathophysiology of inflammatory anemia. d-nb.info

Innovation in Analytical Techniques for Real-time Iron Monitoring in Biological Systems

The management of iron therapy currently relies on static measurements of serum iron, transferrin saturation (TSAT), and ferritin, which provide a delayed and sometimes incomplete picture of iron status. researchgate.net The development of FPC and other novel iron agents necessitates a parallel innovation in analytical techniques to monitor their effects in real-time. While real-time monitoring technologies like laser-induced breakdown spectroscopy (LIBS) and flow injection analysis (FIA) exist, they are primarily used in industrial settings. hach.comoptica.orgburkert.co.th

A significant area for future research is the adaptation and development of analytical tools for real-time iron monitoring in biological systems. Potential avenues include:

Biomedical Adaptation of Nephelometry: Techniques using nephelometers to monitor particulate iron in industrial water systems could be refined to detect and quantify iron complexes in biological fluids, offering a rapid, real-time assessment of iron dynamics post-administration. hach.com

Development of Iron Biosensors: Creating electrochemical or optical biosensors capable of continuously measuring labile plasma iron or transferrin-bound iron would represent a paradigm shift in anemia management. Such sensors could be developed for minimally invasive or ex-vivo applications, providing immediate feedback on the efficacy of FPC administration.

Advanced Mass Spectrometry Techniques: Refining inductively coupled plasma mass spectrometry (ICP-MS) methods to rapidly differentiate between various iron species (e.g., FPC-bound, transferrin-bound, non-transferrin-bound) in small volume samples could provide unparalleled insight into iron pharmacokinetics.

These innovations would enable clinicians to truly personalize iron therapy, adjusting treatment in real-time to optimize efficacy and avoid iron overload.

Table 2: Comparison of Current and Future Iron Monitoring Techniques

Technique Current Application Potential Future Application in Biological Systems
Serum Ferritin/TSAT Standard clinical assessment of iron stores and availability. Continued use for baseline and long-term monitoring.
Nephelometry Real-time monitoring of particulate iron in industrial water. hach.com Adapted for real-time monitoring of iron complexes in blood/dialysate.
Flow Injection Analysis (FIA) Automated chemical analysis of iron in water samples. burkert.co.th Miniaturized for rapid, point-of-care testing of iron parameters.
Laser-Induced Breakdown Spectroscopy (LIBS) Real-time elemental analysis of minerals on conveyor belts. optica.org Development of minimally invasive probes for real-time tissue iron measurement.

| Iron Biosensors | Limited/Experimental | Continuous monitoring of plasma iron levels via wearable or implantable devices. |

Q & A

Q. Methodological Guidance

  • Biomarker Panels : Measure lipid peroxidation (thiobarbituric acid-reactive substances), protein carbonylation, and antioxidant enzymes (superoxide dismutase, glutathione peroxidase) .
  • Placebo-Controlled Design : Compare FPC to placebo in hemodialysis cohorts, controlling for ESA and IV iron use .
  • Longitudinal Monitoring : Track serum hepcidin and ferritin to distinguish inflammation-driven iron sequestration from FPC’s direct transferrin delivery .

What structural characterization techniques elucidate FPC’s iron-transfer mechanism?

Advanced Research Question

  • X-Ray Crystallography : Resolve FPC-transferrin co-crystal structures (2.6 Å resolution) to identify binding motifs. The N-lobe binds iron via Tyr95, Tyr188, and pyrophosphate, while the C-lobe uses a carbonate anion .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure iron exchange rates between FPC and apo-transferrin (k = 1.2 × 10³ M⁻¹s⁻¹) .
  • EPR Spectroscopy : Confirm iron(III) high-spin state (g ≈ 4.3) and absence of labile iron pools .

What are the clinical implications of FPC’s ability to maintain hemoglobin without increasing iron stores?

Basic Research Question
In two phase 3 trials, FPC maintained hemoglobin (11–12 g/dL) while reducing IV iron requirements by 51% compared to placebo . This is attributed to FPC’s efficient transferrin saturation (mean TSAT = 39%) and minimal reticuloendothelial uptake . Unlike ferric citrate, FPC does not elevate serum ferritin (>900 ng/mL), reducing risks of iron overload .

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